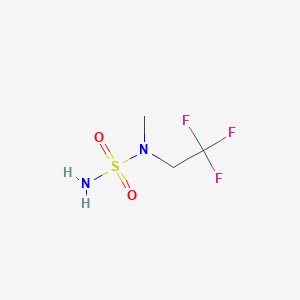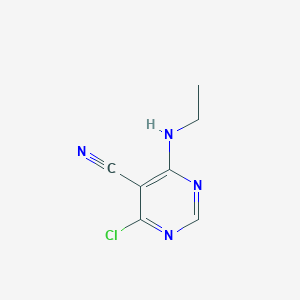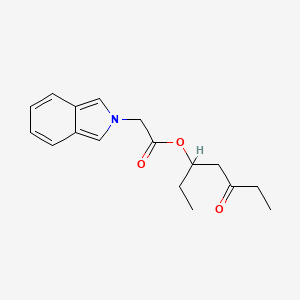
5-Oxoheptan-3-yl2-(2H-isoindol-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Oxoheptan-3-yl2-(2H-isoindol-2-yl)acetate is a complex organic compound that features both an oxoheptane and an isoindole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxoheptan-3-yl2-(2H-isoindol-2-yl)acetate typically involves the reaction of 5-oxoheptanoic acid with 2-(2H-isoindol-2-yl)acetic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate esterification. The reaction mixture is refluxed for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Oxoheptan-3-yl2-(2H-isoindol-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or isoindole moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives.
Applications De Recherche Scientifique
5-Oxoheptan-3-yl2-(2H-isoindol-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Oxoheptan-3-yl2-(2H-isoindol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The isoindole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological processes such as inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(6-Hydroxy-6-methyl-5-oxoheptan-2-yl)-2-methylphenyl acetate: Similar in structure but with a hydroxyl group and a methylphenyl moiety.
Indole-3-acetic acid: A simpler indole derivative with significant biological activity.
Uniqueness
5-Oxoheptan-3-yl2-(2H-isoindol-2-yl)acetate is unique due to its combination of an oxoheptane chain and an isoindole ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C17H21NO3 |
|---|---|
Poids moléculaire |
287.35 g/mol |
Nom IUPAC |
5-oxoheptan-3-yl 2-isoindol-2-ylacetate |
InChI |
InChI=1S/C17H21NO3/c1-3-15(19)9-16(4-2)21-17(20)12-18-10-13-7-5-6-8-14(13)11-18/h5-8,10-11,16H,3-4,9,12H2,1-2H3 |
Clé InChI |
CFPLGSIMHLLDKB-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC(=O)CC)OC(=O)CN1C=C2C=CC=CC2=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


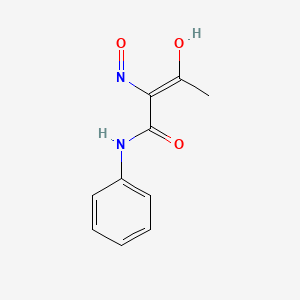
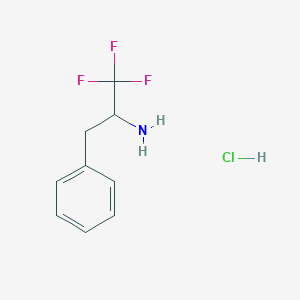
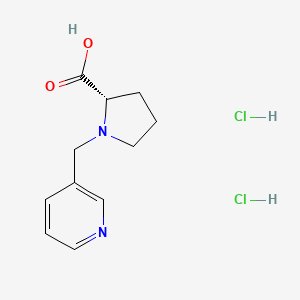
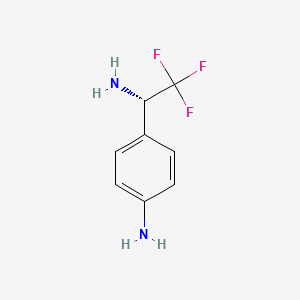

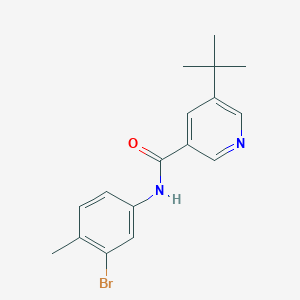
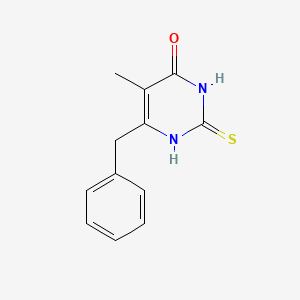
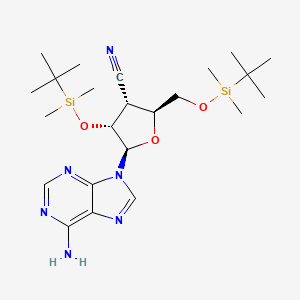
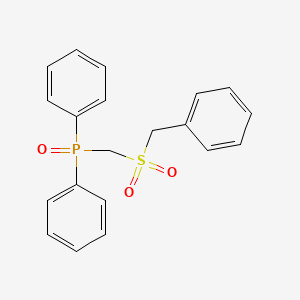
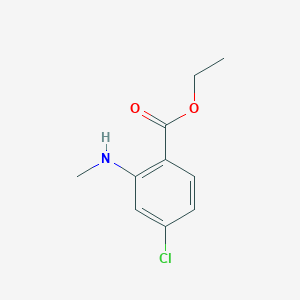
![3,3'-Bi[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13094957.png)
